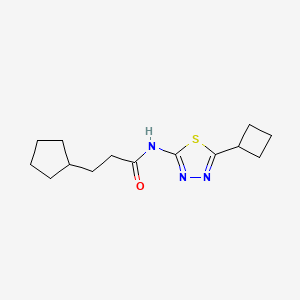

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide

CAS No.:

Cat. No.: VC9674883

Molecular Formula: C14H21N3OS

Molecular Weight: 279.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3OS |

|---|---|

| Molecular Weight | 279.40 g/mol |

| IUPAC Name | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide |

| Standard InChI | InChI=1S/C14H21N3OS/c18-12(9-8-10-4-1-2-5-10)15-14-17-16-13(19-14)11-6-3-7-11/h10-11H,1-9H2,(H,15,17,18) |

| Standard InChI Key | OKUMPTQWPHRSSU-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3CCC3 |

| Canonical SMILES | C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3CCC3 |

Introduction

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide is a synthetic organic compound characterized by its inclusion of a 1,3,4-thiadiazole ring and cyclobutyl and cyclopentyl substituents. The compound belongs to the class of thiadiazoles, known for their diverse applications in medicinal chemistry due to their bioactive potential.

Structural Features

-

Molecular Formula: Not explicitly provided in the sources.

-

Core Structure: The compound contains a 1,3,4-thiadiazole ring substituted with a cyclobutyl group at position 5 and an amide linkage connecting it to a cyclopentylpropanamide moiety.

This unique structure suggests potential pharmacological activity due to the electron-donating and electron-withdrawing properties of the thiadiazole ring system.

Synthesis Pathway

-

Cyclization Reactions: Using hydrazine derivatives with carbon disulfide or related reagents.

-

Functionalization: Substituting the thiadiazole ring with alkyl or aryl groups via nucleophilic substitution or amidation reactions.

Biological Significance

Thiadiazole derivatives are widely studied for their potential biological activities:

-

Antimicrobial Activity: Many thiadiazoles exhibit potent antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.

-

Anti-inflammatory Activity: Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

-

Anticancer Potential: Thiadiazoles have shown promise in inhibiting cancer cell proliferation by targeting specific proteins or enzymes critical for tumor growth .

Applications in Medicinal Chemistry

The structural framework of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide makes it a candidate for:

-

Drug Development: Its thiadiazole core could be optimized for enhanced binding affinity to biological targets.

-

Screening Libraries: Used in high-throughput screening for discovering lead compounds with therapeutic potential.

Data Table of Related Compounds

| Property | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide | Related Thiadiazole Compounds |

|---|---|---|

| Molecular Weight | Not specified | ~300–400 g/mol |

| Hydrogen Bond Donors/Acceptors | Likely 1/3 | Variable |

| LogP | Moderate (~2–3) | Similar |

| Biological Activity | Potential anti-inflammatory/anticancer | Confirmed in analogs |

Future Research Directions

To fully understand the potential of this compound:

-

Synthesis Optimization: Develop efficient synthetic routes using green chemistry principles.

-

Biological Testing: Conduct in vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, and anticancer properties.

-

Molecular Docking Studies: Explore binding interactions with key enzymes or receptors to identify therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume